3-Ethylpiperidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
373603-90-8 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-ethylpiperidin-4-ol |
InChI |
InChI=1S/C7H15NO/c1-2-6-5-8-4-3-7(6)9/h6-9H,2-5H2,1H3 |
InChI Key |
JZCKXAOPAHWWOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCCC1O |
Origin of Product |
United States |
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-Ethylpiperidin-4-ol, including the relative stereochemistry of the ethyl and hydroxyl groups at the C3 and C4 positions. The piperidine (B6355638) ring exists predominantly in a chair conformation, meaning the substituents can be either axial or equatorial, leading to distinct cis and trans isomers, each with a unique NMR fingerprint.
One-dimensional NMR provides fundamental information about the hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of different types of protons and their connectivity. The chemical shifts are influenced by the local electronic environment and the stereochemical relationship between protons (axial vs. equatorial). For this compound, the key distinction between cis and trans isomers lies in the coupling constants and chemical shifts of the protons at C3 and C4. In the trans isomer, where one substituent is axial and the other equatorial, the proton at C4 (H4) is expected to show both axial-axial and axial-equatorial couplings, leading to a more complex multiplet. In the cis isomer, H4 would exhibit different coupling patterns.
Predicted ¹H NMR Data for cis-3-Ethylpiperidin-4-ol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -CH₂-CH₃ | 0.9 - 1.0 | Triplet (t) | J = 7.5 | 3H |
| -CH₂-CH₃ | 1.3 - 1.5 | Multiplet (m) | - | 2H |
| H5 (axial & equatorial) | 1.5 - 1.9 | Multiplet (m) | - | 2H |
| NH | 1.8 - 2.5 (variable) | Broad Singlet (br s) | - | 1H |
| H3 | 1.9 - 2.1 | Multiplet (m) | - | 1H |
| H2, H6 (equatorial) | 2.8 - 3.1 | Multiplet (m) | - | 2H |
| H2, H6 (axial) | 2.2 - 2.5 | Multiplet (m) | - | 2H |
| OH | 3.0 - 4.0 (variable) | Broad Singlet (br s) | - | 1H |
| H4 | 3.8 - 4.0 | Broad Multiplet (br m) | - | 1H |
Predicted ¹H NMR Data for trans-3-Ethylpiperidin-4-ol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -CH₂-CH₃ | 0.9 - 1.0 | Triplet (t) | J = 7.5 | 3H |
| -CH₂-CH₃ | 1.4 - 1.6 | Multiplet (m) | - | 2H |
| H5 (axial & equatorial) | 1.6 - 2.0 | Multiplet (m) | - | 2H |
| NH | 1.8 - 2.5 (variable) | Broad Singlet (br s) | - | 1H |
| H3 | 2.0 - 2.2 | Multiplet (m) | - | 1H |
| H2, H6 (equatorial) | 2.9 - 3.2 | Multiplet (m) | - | 2H |
| H2, H6 (axial) | 2.3 - 2.6 | Multiplet (m) | - | 2H |
| OH | 3.0 - 4.0 (variable) | Broad Singlet (br s) | - | 1H |
| H4 | 3.5 - 3.7 | Doublet of Doublets of Doublets (ddd) | J ≈ 10 (ax-ax), 4 (ax-eq), 4 (ax-eq) | 1H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments. The chemical shifts of the piperidine ring carbons are particularly sensitive to the orientation of the substituents. Generally, carbons bearing axial substituents are shielded (shifted to a lower ppm value) compared to those with equatorial substituents.
Predicted ¹³C NMR Data for this compound (Isomers)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂-C H₃ | 11 - 14 |
| -C H₂-CH₃ | 20 - 25 |
| C5 | 30 - 35 |
| C3 | 40 - 46 |
| C2, C6 | 45 - 55 |
| C4 | 65 - 72 |
2D NMR techniques are essential for unambiguous assignment of the ¹H and ¹³C signals and confirming the structure.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates carbon signals based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. This technique would be crucial for confirming the assignments of the piperidine ring carbons and the ethyl group.
Predicted DEPT-135 Phasing for this compound
| Carbon Assignment | Number of Hydrogens | Predicted DEPT-135 Phase |
| -CH₂-C H₃ | 3 | Positive (+) |
| -C H₂-CH₃ | 2 | Negative (-) |
| C5 | 2 | Negative (-) |
| C3 | 1 | Positive (+) |
| C2 | 2 | Negative (-) |
| C6 | 2 | Negative (-) |
| C4 | 1 | Positive (+) |
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, showing a cross-peak for each C-H bond. It provides an unambiguous link between the ¹H and ¹³C spectra, allowing for the definitive assignment of each proton to its corresponding carbon atom.
The Gauge-Including Atomic Orbital (GIAO) method is a high-level computational approach used to predict NMR chemical shifts with remarkable accuracy. nih.govnih.govrsc.org This quantum mechanical calculation, typically performed using Density Functional Theory (DFT), computes the isotropic magnetic shielding for each nucleus. imist.ma These values are then referenced against a standard (like Tetramethylsilane, TMS) to yield predicted chemical shifts.
For this compound, GIAO calculations would be invaluable for:
Confirming Structure: Matching the predicted shifts for a proposed structure with experimental data provides strong evidence for its correctness.
Distinguishing Isomers: The method is sensitive enough to predict the distinct chemical shifts for the cis and trans diastereomers, allowing for definitive stereochemical assignment when experimental data is available. The accuracy for ¹³C predictions can be within 1-2 ppm, while ¹H predictions are often within 0.2 ppm. nih.gov
Representative GIAO/DFT Predicted ¹³C NMR Chemical Shifts (Hypothetical)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) - cis Isomer | Predicted Chemical Shift (δ, ppm) - trans Isomer |
| -CH₂-C H₃ | 12.1 | 12.5 |
| -C H₂-CH₃ | 22.5 | 23.1 |
| C5 | 32.8 | 34.0 |
| C3 | 42.5 | 44.8 |
| C2 | 48.9 | 50.2 |
| C6 | 50.5 | 51.5 |
| C4 | 67.3 | 69.9 |
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules, providing characteristic information about the functional groups present.
The FT-IR spectrum of this compound is expected to be dominated by absorptions from its O-H, N-H, and C-H bonds. The presence of both hydroxyl and secondary amine groups gives rise to characteristic bands in the high-frequency region.
Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Bond | Intensity | Description |
| 3400 - 3200 | O-H Stretch | O-H | Strong, Broad | Characteristic of hydrogen-bonded alcohol. |
| 3350 - 3300 | N-H Stretch | N-H | Moderate, Sharp | Typical for a secondary amine; may be overlapped by the O-H band. researchgate.netlibretexts.org |
| 2960 - 2850 | C-H Stretch | C-H (sp³) | Strong | Aliphatic C-H stretching from the piperidine ring and ethyl group. |
| 1470 - 1440 | C-H Bend | C-H (CH₂) | Moderate | Scissoring and bending vibrations of methylene groups. |
| 1150 - 1050 | C-O Stretch | C-O | Strong | Stretching vibration of the secondary alcohol C-O bond. |
| 1180 - 1130 | C-N Stretch | C-N | Moderate | Stretching vibration of the aliphatic amine. |
Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C=O are strong in IR, non-polar, symmetric bonds often produce strong Raman signals. The Raman spectrum of this compound would be useful for observing the carbon backbone vibrations.
Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Bond | Intensity | Description |
| 2960 - 2850 | C-H Stretch | C-H (sp³) | Strong | Symmetric and asymmetric stretching of aliphatic C-H bonds. |
| 1470 - 1440 | C-H Bend | C-H (CH₂) | Moderate | Deformation and bending modes of methylene groups. |
| 1100 - 800 | C-C Stretch | C-C | Strong | Skeletal vibrations of the piperidine ring and ethyl group are often prominent. |
| 800 - 700 | Ring Breathing | Piperidine Ring | Moderate to Strong | A symmetric vibration of the entire piperidine ring. |
Mass Spectrometry (MS) and Coupled Techniques
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of this compound. When coupled with chromatographic methods, it allows for the separation and sensitive detection of the compound in complex matrices.
While specific, validated LC-MS methods for the quantitative analysis of this compound are not extensively published, a suitable method can be designed based on established protocols for analogous piperidine alkaloids. Such a method would be crucial for purity assessment and metabolite identification.
An effective approach would likely employ reverse-phase high-performance liquid chromatography (HPLC) coupled with a triple quadrupole mass spectrometer, operating in positive electrospray ionization (ESI) mode, which is well-suited for analyzing polar, nitrogen-containing compounds. The separation could be achieved on a C8 or C18 analytical column with a gradient elution mobile phase, typically consisting of acetonitrile and water buffered with a small amount of an acid like formic acid to ensure proper ionization of the piperidine nitrogen.
Detection would be performed using Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity. This involves monitoring the transition of the protonated molecular ion [M+H]⁺ to specific, stable product ions generated through collision-induced dissociation.
| Parameter | Typical Condition |
|---|---|
| Chromatography System | HPLC or UHPLC |
| Column | Reversed-phase C8 or C18 (e.g., 2.1 mm × 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like piperidine derivatives. The analysis of this compound would typically require derivatization of the polar hydroxyl and amine groups to increase volatility and improve peak shape, although direct analysis is also possible.
For analysis, a mid-polar capillary column, such as one with a 6% cyanopropylphenyl and 94% polydimethylsiloxane stationary phase, would be suitable. Helium is commonly used as the carrier gas. The mass spectrometer, operating in electron ionization (EI) mode, would generate a characteristic fragmentation pattern that serves as a molecular fingerprint for identification. Based on the fragmentation of the parent compound, 3-Hydroxypiperidine, key fragments for this compound would be expected from alpha-cleavage adjacent to the nitrogen atom and loss of the ethyl group or hydroxyl group.
| Parameter | Typical Condition |
|---|---|
| Chromatography System | Gas Chromatograph (GC) |
| Column | Mid-polar capillary column (e.g., DB-624, USP G43) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Analyzer | Quadrupole or Ion Trap |
| Detection Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification |
X-ray Diffraction Analysis
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Analysis of a suitable single crystal provides precise information on bond lengths, bond angles, and the absolute conformation of the molecule.
While the crystal structure of this compound itself is not publicly documented, the structure of the closely related derivative, 3-Ethyl-2,6-diphenylpiperidin-4-ol , provides critical insights into the expected stereochemistry. X-ray analysis of this derivative confirmed that the piperidine ring adopts a stable chair conformation.
In this conformation, the substituents—the ethyl group at position 3, the hydroxyl group at position 4, and the two phenyl rings at positions 2 and 6—all occupy equatorial orientations. This arrangement minimizes steric strain, representing the most thermodynamically stable conformation of the molecule. The analysis provided a definitive determination of the relative stereochemistry of the chiral centers.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₉H₂₃NO |
| Formula Weight | 281.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.6611 (3) |
| b (Å) | 12.4948 (4) |
| c (Å) | 12.0089 (3) |
| β (°) | 115.118 (1) |
| Volume (ų) | 1554.73 (7) |
| Z | 4 |
| Final R factor | 0.075 |
The crystal packing of 3-Ethyl-2,6-diphenylpiperidin-4-ol is stabilized by a network of intermolecular hydrogen bonds. The hydroxyl and amino hydrogen atoms were found to be disordered over two positions, facilitating the formation of multiple hydrogen bonding interactions.
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| O4—H4B···N1 | 0.87 (6) | 2.08 (6) | 2.952 (3) | 179 (4) |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and are used to model the electronic structure and properties of molecules. These methods can determine various molecular attributes with high accuracy.
HOMO-LUMO Energy Levels and Global Chemical Reactivity DescriptorsThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap generally implies higher reactivity. From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, including:
Ionization Potential (I ≈ -E_HOMO)
Electron Affinity (A ≈ -E_LUMO)
Electronegativity (χ)
Chemical Hardness (η)
Softness (S)
Electrophilicity Index (ω)
These descriptors provide quantitative measures of a molecule's stability and reactivity profile.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a cyclic system like a piperidine (B6355638) ring, this analysis is crucial for understanding its preferred three-dimensional shape. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain.
In a substituted piperidine like 3-Ethylpiperidin-4-ol, the substituents (the ethyl group at position 3 and the hydroxyl group at position 4) can occupy either axial or equatorial positions on the chair framework. Conformational analysis involves calculating the relative energies of these different conformers to determine the most stable arrangement. This stability is influenced by various factors, including steric hindrance (e.g., 1,3-diaxial interactions), electronic effects like hyperconjugation, and intramolecular hydrogen bonding, which could occur between the hydroxyl group and the nitrogen atom of the piperidine ring. Computational methods can map the potential energy surface to identify the global minimum energy conformation and the energy barriers between different conformers.
Energetics of Rotamers and Conformers
The study of the energetics between different rotational isomers (rotamers) and conformers is known as conformational analysis. lumenlearning.com It is essential for understanding the stability of different spatial arrangements of a molecule. For this compound, a substituted piperidine, the primary conformational considerations involve the chair and boat forms of the six-membered ring, as well as the orientation of the ethyl and hydroxyl substituents. nih.govchemrxiv.org
The piperidine ring predominantly adopts a chair conformation to minimize steric strain. Within this chair conformation, the ethyl group at the C3 position and the hydroxyl group at the C4 position can be in either axial or equatorial positions. This gives rise to several possible diastereomeric conformers.
Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to calculate the relative energies of these conformers. The relative stability is determined by a combination of steric and electronic effects.
Steric Hindrance: Generally, conformers with bulky substituents in the equatorial position are more stable as this minimizes 1,3-diaxial interactions. For this compound, the ethyl group is bulkier than the hydroxyl group, and thus, conformations where the ethyl group is equatorial are generally favored.
Intramolecular Hydrogen Bonding: The presence of a hydroxyl group (a hydrogen bond donor) and the nitrogen atom in the piperidine ring (a hydrogen bond acceptor) allows for the possibility of intramolecular hydrogen bonding. This can stabilize certain conformations, particularly those where the hydroxyl group is axial.
The relative energies of these conformers can be calculated and tabulated to predict the most stable forms.
| Conformer of this compound | Ethyl Group Orientation | Hydroxyl Group Orientation | Predicted Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |
|---|---|---|---|---|
| cis-Equatorial-Equatorial | Equatorial | Equatorial | 0.0 (Reference) | Minimizes steric hindrance |
| cis-Axial-Axial | Axial | Axial | Higher | Significant 1,3-diaxial interactions |
| trans-Equatorial-Axial | Equatorial | Axial | Slightly Higher | Potential for intramolecular H-bonding |
| trans-Axial-Equatorial | Axial | Equatorial | Higher | 1,3-diaxial interactions from ethyl group |
Prediction of Conformational Preferences in Solution and Solid State
The preferred conformation of this compound can differ between the solid state and in solution due to intermolecular interactions and solvent effects.
Solid State: In the crystalline solid state, molecules adopt a regular, repeating arrangement that maximizes stabilizing intermolecular interactions, such as hydrogen bonding and van der Waals forces. X-ray crystallography is the definitive method for determining solid-state structure. For piperidine derivatives, the crystal packing can favor conformations that are not the lowest in energy for an isolated molecule. For instance, intermolecular hydrogen bonding involving the hydroxyl group and the nitrogen of neighboring molecules can be a dominant factor in the solid state, potentially favoring a conformation that facilitates a strong crystal lattice.
Solution: In solution, the conformational equilibrium is influenced by the solvent.
Polar Solvents: In polar, protic solvents (like water or methanol), the solvent molecules can form hydrogen bonds with the solute's hydroxyl group and nitrogen atom. This can disrupt intramolecular hydrogen bonds and may favor conformations where these groups are exposed to the solvent (typically equatorial orientations).
Nonpolar Solvents: In nonpolar solvents (like hexane or chloroform), intramolecular hydrogen bonding is more likely to occur as there is no competition from the solvent. This could lead to a greater population of conformers where the hydroxyl group is axial, allowing it to form a hydrogen bond with the ring nitrogen.
Molecular mechanics calculations using force fields that incorporate solvent effects (e.g., via a continuum solvent model) can predict these preferences. nih.gov Studies on related 4-substituted piperidines have shown that polar substituents can lead to a stabilization of the axial conformer upon protonation of the nitrogen, an effect caused by electrostatic interactions. nih.gov
Algorithms for Accurate Conformational Analysis (e.g., MICE-PES)
Given the flexibility of the piperidine ring and its substituents, accurately mapping the potential energy surface (PES) is computationally challenging. The PES represents the energy of a molecule as a function of its geometry. researchgate.net Standard molecular mechanics approaches can produce a large number of possible conformers, but their accuracy can be limited by the force field used. wgtn.ac.nz
Advanced algorithms are required for a more precise analysis. One such algorithm is the Method for the Incremental Construction and Exploration of the Potential Energy Surface (MICE-PES) . wgtn.ac.nz This method builds the molecule incrementally from smaller, analogous fragments for which the conformational degrees of freedom are well-defined. wgtn.ac.nz By using high-level quantum chemical calculations, MICE-PES can perform a more accurate conformational analysis, which is particularly useful for conformationally flexible systems like this compound. wgtn.ac.nz Such algorithms are crucial for correctly identifying the global minimum energy conformer and for understanding the energy barriers between different conformations. wgtn.ac.nz
Analysis of Internal Rotations and Ring Puckerings
The dynamics of this compound involve two main types of motion: internal rotations of the substituents and puckering of the piperidine ring.
Internal Rotations: The ethyl and hydroxyl groups can rotate around their single bonds to the piperidine ring. The energy barriers for these rotations can be calculated to understand the flexibility of these side chains.
Ring Puckering: The six-membered piperidine ring is not planar. It adopts puckered conformations, with the chair, boat, and twist-boat being the most recognized forms. chemrxiv.orgwesternsydney.edu.au The specific puckering of the ring can be quantitatively described using Cremer-Pople puckering parameters. nih.govnih.gov These parameters provide a coordinate system to describe the shape and conformation of any N-membered ring. researchgate.net For a six-membered ring, these parameters include a total puckering amplitude (Q) and two phase angles (θ and φ) that define the type of puckering (e.g., chair, boat) and its location along the pseudo-rotation pathway. nih.gov Computational studies can map these parameters to understand the pathways for interconversion between different ring conformations, such as the chair-to-chair ring flip. chemrxiv.org
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a molecule like this compound might interact with a biological target, typically a protein receptor. nih.govnih.gov This is a cornerstone of structure-based drug design. nih.gov
Prediction of Ligand-Receptor Binding Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity.
Key interactions that would be analyzed for this compound include:
Hydrogen Bonds: The hydroxyl group can act as both a hydrogen bond donor and acceptor. The piperidine nitrogen, especially in its protonated state at physiological pH, can act as a hydrogen bond donor. These interactions with polar amino acid residues (e.g., Asp, Glu, Ser, Thr) in a receptor's active site are often crucial for binding. mdpi.com
Ionic/Electrostatic Interactions: The piperidine nitrogen is basic and is likely to be protonated at physiological pH, carrying a positive charge. This allows for strong ionic interactions (salt bridges) with negatively charged amino acid residues like aspartate (Asp) and glutamate (Glu). nih.govunica.it
Hydrophobic Interactions: The ethyl group provides a nonpolar region that can engage in favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine within the binding pocket. nih.gov
Docking simulations can generate multiple possible binding poses, which are then ranked by the scoring function. researchgate.net Molecular dynamics simulations can further refine these poses and provide insight into the stability of the ligand-receptor complex over time. mdpi.com
| Interaction Type | Functional Group on this compound | Potential Interacting Amino Acid Residues | Significance in Binding |
|---|---|---|---|
| Hydrogen Bond (Donor) | Hydroxyl (-OH), Protonated Nitrogen (N-H+) | Asp, Glu, Ser, Gln, Asn, Carbonyl backbone | High (Directional and specific) |
| Hydrogen Bond (Acceptor) | Hydroxyl (-OH), Nitrogen (N:) | Ser, Thr, Tyr, Gln, Asn, Arg, Lys | High |
| Ionic (Salt Bridge) | Protonated Nitrogen (N-H+) | Asp, Glu | Very High (Strong, long-range) |
| Hydrophobic | Ethyl group, Piperidine ring backbone | Ala, Val, Leu, Ile, Phe, Trp, Pro | Moderate (Contributes to affinity and specificity) |
| π-Cation | Protonated Nitrogen (N-H+) | Phe, Tyr, Trp | Moderate (Stabilizes binding) nih.govnih.gov |
Computational Insights into Potential Biological Targets
Identifying the biological targets of a small molecule is a critical step in drug discovery. nih.gov Computational methods, often referred to as in silico target fishing, can predict potential protein targets for this compound based on its chemical structure. nih.govdergipark.org.tr
These methods typically rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities.
Ligand-Based Methods: These approaches compare the structure of this compound to databases of known bioactive compounds. By identifying molecules with high structural or pharmacophoric similarity, potential targets can be inferred.
Structure-Based Methods (Inverse Docking): This involves docking this compound against a large library of 3D protein structures. The proteins to which the molecule binds with the highest predicted affinity are identified as potential targets.
Machine Learning Models: Models, such as Laplacian-modified naïve Bayesian models, can be trained on large chemogenomics databases (linking chemicals to their targets). nih.gov These models can then predict the probability of a new molecule, like this compound, binding to a wide range of protein targets. nih.gov
For piperidine-containing compounds, potential targets are diverse and include G protein-coupled receptors (GPCRs), ion channels, and enzymes. researchgate.net For example, various piperidine derivatives have shown activity as inhibitors of enzymes or as ligands for sigma receptors. nih.gov Computational screening could suggest that this compound has the potential to interact with targets implicated in neurological disorders or cancer, guiding further experimental validation. nih.govresearchgate.netmdpi.com
Pharmacological Relevance and Preclinical Biological Activity Research
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies on piperidine (B6355638) derivatives have been crucial in identifying the structural motifs responsible for their biological activities and for optimizing their potency and selectivity. nih.gov
The piperidin-4-one scaffold, a close structural relative of piperidin-4-ol, is considered a versatile pharmacophore that can be modified to enhance receptor interactions and biological activities. nih.gov For derivatives of 4-(4-chlorophenyl)piperidin-4-ol, a pharmacophore model has been proposed which includes:
A hydrophobic/aromatic feature, corresponding to a phenyl group.
A hydrogen bond donor/acceptor feature from the hydroxyl group.
These features are considered essential for the molecule's ability to interact with biological targets. The 4-hydroxyl group is a critical feature, capable of forming hydrogen bonds, which often plays a pivotal role in ligand-receptor binding. The basic nitrogen atom, which is typically protonated at physiological pH, provides a key cationic interaction point. The ethyl group at the 3-position would contribute a hydrophobic element that can influence binding affinity and selectivity.
SAR studies have shown that modifications at various positions of the piperidine ring directly impact biological activity.
N-Substitution: The substituent on the piperidine nitrogen is critical for activity. In the study of 4-alkyl-4-(m-hydroxyphenyl)piperidines, modifying the N-substituent between methyl, allyl, and phenethyl groups significantly altered the analgesic potency and opioid receptor binding affinities. nih.gov
C3-Substitution: The presence of an alkyl group at the C3 position, such as the ethyl group in 3-Ethylpiperidin-4-ol, is known to influence the stereochemistry and conformation of the ring, which in turn affects biological activity.
C4-Substitution: As noted in antioxidant studies, a hydroxyl group at C4 appears to be beneficial for radical scavenging activity, whereas a bulky phenyl group at the same position is detrimental. scispace.com In the context of antinociceptive activity, research on 4-alkyl-4-(m-hydroxyphenyl)piperidines showed that increasing the bulk of the 4-alkyl substituent from hydrogen to t-butyl modulated the µ-receptor affinities and efficacies. nih.gov
Stereochemistry is a critical determinant of the biological activity of chiral compounds, influencing their binding to targets, metabolism, and distribution. unimi.it For piperidine derivatives, the spatial arrangement of substituents can lead to significant differences in pharmacological effects.
A study on a series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol compounds investigated the effect of stereochemistry on their antibacterial, antifungal, and anthelmintic activities. nih.gov This research underscores that the specific stereoisomeric form of a 3-alkyl-piperidin-4-ol derivative is crucial for its biological profile. nih.gov Similarly, conformational analysis of 4-alkyl-4-(m-hydroxyphenyl)piperidines revealed that those with 4-alkyl substituents favor a phenyl axial conformation, which influences their interaction with opioid receptors. nih.gov The introduction of the ethyl group at the C3 position in this compound creates two chiral centers (at C3 and C4), resulting in four possible stereoisomers. It is highly probable that these isomers would exhibit distinct biological activities due to differential interactions with chiral biological targets like receptors and enzymes.
Elucidation of Molecular Mechanisms of Action (Preclinical)
Based on preclinical studies of structurally related compounds, potential molecular mechanisms for this compound can be proposed.
Antinociceptive Mechanism: The antinociceptive activity of many piperidine-based analgesics is mediated through their interaction with the opioid system. Studies on 4-alkyl-4-(m-hydroxyphenyl)piperidines have confirmed that these compounds are generally µ-selective opioid receptor agonists. nih.gov Their binding to µ-opioid receptors in the central nervous system would lead to the inhibition of nociceptive signal transmission, resulting in analgesia. It is plausible that any antinociceptive effects of this compound could be mediated by a similar mechanism.
Antioxidant Mechanism: The antioxidant activity of piperidinols is likely due to their ability to act as radical scavengers. The 4-hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), a common mechanism for phenolic and alcoholic antioxidants. Research on 3,4,5-trisubstituted piperidines suggests a synergistic effect where the hydroxyl group enhances the radical-scavenging ability of another part of the molecule. nih.gov Therefore, this compound may exert antioxidant effects by directly scavenging free radicals.
Advanced Research Directions and Future Perspectives for 3 Ethylpiperidin 4 Ol
Development of Novel Derivatization Strategies to Optimize Potency and Selectivity
The core structure of 3-Ethylpiperidin-4-ol is ripe for modification to enhance its biological activity. Derivatization strategies are centered on altering the molecule's interaction with biological targets to improve potency and selectivity.
Stereochemistry and Hydroxylation: The spatial arrangement of substituents on the piperidine (B6355638) ring is critical. Research on analogous piperidine structures has shown that the stereochemistry of hydroxyl groups can significantly influence binding affinity and selectivity for targets such as monoamine transporters. The presence and position of a hydroxyl group can enhance potency by forming key hydrogen bonds with the target protein. researchgate.net
N-Substitution: The nitrogen atom in the piperidine ring is a prime site for modification. Attaching various substituents to this nitrogen can dramatically alter a compound's pharmacological profile. For example, in the development of opioid receptor antagonists, modifying the N-substituent on a 4-(3-hydroxyphenyl)piperidine core was a key strategy to modulate activity. encyclopedia.pub
Bioisosteric Replacement and Functionalization: The ethyl and hydroxyl groups of this compound can be replaced with other functional groups to probe structure-activity relationships (SAR). For instance, replacing a phenolic hydroxyl group with a carboxamide moiety has been shown to be an effective bioisosteric switch that maintains high affinity for opioid receptors. encyclopedia.pub Furthermore, incorporating the piperidine moiety into larger structures, such as thymol derivatives, has led to the discovery of potent antifungal agents, demonstrating the value of this scaffold in generating chemical diversity. researchgate.net
| Strategy | Example Modification | Observed Outcome | Potential Target Class |
|---|---|---|---|
| Stereochemistry Control | Varying stereochemistry of hydroxyl groups | Moderately influenced potency and selectivity | Monoamine Transporters |
| N-Substitution | Introduction of various alkyl and functionalized chains | Altered opioid receptor antagonism | Opioid Receptors |
| Bioisosteric Replacement | Replacing a hydroxyl group with a carboxamide | Maintained high binding affinity | Opioid Receptors |
| Incorporation into Larger Scaffolds | Conjugation with thymol | Created potent antifungal agents | Fungal Cell Targets |
Exploration of New Biological Targets and Pathways
The piperidine motif is found in drugs targeting a wide array of biological systems, suggesting that derivatives of this compound could be investigated for new therapeutic applications. encyclopedia.pubresearchgate.net
Current research on various piperidine-containing molecules has identified activity against a diverse set of targets:
Central Nervous System (CNS) Receptors: Piperidine derivatives have shown high affinity for monoamine transporters (dopamine, serotonin, norepinephrine) and sigma receptors (S1R), which are implicated in neurological and psychiatric disorders. researchgate.net
Oncology Targets: Certain piperidine analogs have demonstrated antiproliferative activity against human leukemia cells and have been explored as androgen receptor (AR) antagonists for prostate cancer. researchgate.net
Pain and Addiction: The well-established role of piperidine structures as opioid receptor antagonists highlights their potential in pain management and addiction therapy. encyclopedia.pub
Infectious Diseases: Novel piperidine derivatives have been developed as potent antifungal agents for crop protection, indicating a potential role in combating fungal infections. researchgate.net
Neurodegenerative Diseases: Synthesized inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease, have incorporated piperidine scaffolds to interact with the enzyme's active site. researchgate.net
The this compound scaffold serves as a promising starting point for designing new molecules aimed at these and other unexplored biological pathways.
Integration of Advanced Computational Methodologies with Experimental Studies
Modern drug discovery integrates computational tools with experimental synthesis and testing to accelerate the design of new molecules. For derivatives of this compound, these methodologies can provide deep insights into their behavior at a molecular level.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For piperidine derivatives, docking studies have been used to analyze the binding mode at sigma-1 receptors (S1R) and acetylcholinesterase (AChE). researchgate.net These studies can reveal crucial interactions, such as hydrophobic and π-cation interactions between the piperidine ring and amino acid residues like tryptophan and tyrosine.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of a ligand-protein complex. For novel AChE inhibitors, MD simulations have helped confirm that the piperidine moiety can bind stably within the active site, similar to established drugs. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be generated to correlate the chemical structures of a series of compounds with their biological activity. Such models have been developed for piperazine derivatives targeting serotonin receptors, helping to identify the key structural features—like hydrophobic and electron-withdrawing parts—that are vital for agonist activity. researchgate.net
Density Functional Theory (DFT): DFT calculations are employed to optimize molecular geometry and analyze electronic properties. This method has been used to study the intramolecular charge transfer and thermodynamic properties of substituted piperidin-4-ones. researchgate.net
| Computational Method | Application | Example Finding |
|---|---|---|
| Molecular Docking | Predict binding mode and interactions with target protein. | Identified key hydrophobic interactions of a piperidine moiety with Trp285 and Tyr340 in AChE. |
| Molecular Dynamics (MD) | Assess the stability of the ligand-receptor complex over time. | Revealed that a benzyloxy moiety on a derivative mimics the role of the benzylpiperidine in donepezil. |
| 3D-QSAR | Correlate molecular structure with biological activity. | Suggested that hydrophobic and electron-withdrawing features are vital for 5-HT1A receptor agonist activity. |
| DFT Calculations | Optimize molecular structure and analyze electronic properties. | Calculated Mulliken atomic charges and thermodynamic properties to understand molecular stability. |
Investigation of Synthetic Route Efficiency and Scalability
The transition from a laboratory-scale synthesis to large-scale industrial production is a critical step in chemical development. For this compound and its derivatives, research into efficient and scalable synthetic routes is essential.
Key strategies for synthesizing piperidines include:
Catalytic Hydrogenation: The reduction of pyridine precursors is a common and effective method for producing piperidine rings. This approach can be scaled up for industrial production, with catalysts based on rhodium, palladium, and iridium being particularly effective. mdpi.com
Cyclization Reactions: Various intramolecular cyclization strategies, such as the aza-Heck reaction, can be employed to construct the piperidine ring. mdpi.com
Process Optimization: A crucial aspect of scalability is the optimization of reaction conditions to maximize throughput and yield. Studies on the synthesis of related piperidines have focused on comparing different synthetic routes, such as electrochemical oxidation versus pyridine hydrogenation, to identify the most robust and scalable method for kilogram-scale preparations. researchgate.net The choice of route often depends on the crystallinity and purity of intermediates, which facilitate large-scale handling.
Developing a cost-effective and environmentally friendly process is a primary goal for the scale-up production of any valuable chemical intermediate.
Role as a Building Block in Complex Chemical Syntheses
Substituted piperidines like this compound are valuable chiral building blocks in organic synthesis. bldpharm.combldpharm.combldpharm.com Their rigid ring structure and defined stereocenters make them ideal starting materials for constructing more complex molecules, particularly natural products and pharmaceuticals. encyclopedia.pub
The functional groups of this compound—a secondary amine and a hydroxyl group—provide reactive handles for further chemical transformations. This allows chemists to incorporate the piperidine core into larger, more intricate molecular architectures. The piperidine motif is a key structural element in a vast number of alkaloids and is present in over twenty classes of pharmaceutical drugs, underscoring its importance as a synthetic fragment. mdpi.comencyclopedia.pub
Potential Applications in Chemical Research Beyond Medicinal Chemistry
While the primary focus of research on piperidine derivatives has been in medicinal chemistry, their unique chemical properties open doors to other areas of chemical science. researchgate.netijnrd.org
Agrochemicals: Piperidine derivatives have been utilized in the development of pesticides and insecticides due to their inherent biological activity. ijnrd.orghashnode.dev The this compound scaffold could be explored for the synthesis of new agrochemicals. cymitquimica.comresearchgate.net
Materials Science: As bifunctional molecules (containing both an amine and an alcohol), piperidines can act as monomers for the synthesis of polymers like polyamides and polyesters. These polymers may possess unique properties useful in creating high-strength fibers and other materials. hashnode.dev
Catalysis: The nitrogen atom in the piperidine ring can coordinate with metal ions, suggesting that this compound and its derivatives could serve as ligands in coordination chemistry and catalysis. researchgate.net Substituted piperidin-4-ones have been used to synthesize palladium(II) complexes. researchgate.net
Solvents and Bases: Piperidine itself is used as a solvent and a base in organic synthesis. wikipedia.org Derivatives of this compound could potentially be developed into specialized solvents or sterically hindered bases with tailored properties for specific chemical reactions. wikipedia.org
The versatility of the piperidine ring structure ensures that its applications will continue to expand into new and diverse fields of chemical research. ijnrd.org
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Ethylpiperidin-4-ol while minimizing byproduct formation?
- Methodology : Use palladium-based catalysts (e.g., Lindlar catalyst or ligand-modified Pd nanoparticles) for selective hydrogenation of propargyl alcohol intermediates. Monitor reaction progress via GC-MS to identify intermediates like allyl-rearranged products, which are common in piperidine derivatives .
- Key parameters :
- Temperature: 25–50°C (prevents over-reduction).
- Solvent: Ethanol/water mixtures improve solubility and selectivity.
- Catalyst loading: 2–5 mol% Pd balances cost and efficiency.
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Required methods :
- NMR spectroscopy : Compare H and C spectra with computational predictions (e.g., DFT simulations) to verify stereochemistry and substituent positions .
- HPLC : Use C18 columns with a mobile phase of acetonitrile/0.1% TFA to resolve polar impurities (e.g., unreacted precursors) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z: 143.18 for [M+H]) and detects trace side products .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Hazard mitigation :
- PPE : Nitrile gloves, lab coats, and safety goggles (prevents skin/eye irritation per GHS Category 2 classifications) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (linked to respiratory irritation, H335) .
- Spill management : Neutralize with 10% acetic acid and adsorb with vermiculite .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in catalytic applications?
- Experimental design :
- Synthesize enantiomers via chiral auxiliaries (e.g., (R)- or (S)-BINOL) and compare their catalytic activity in asymmetric hydrogenation reactions .
- Key metric : Enantiomeric excess (ee) measured via chiral HPLC or polarimetry.
Q. What computational models predict the thermodynamic stability of this compound derivatives under varying pH conditions?
- Approach :
- Perform DFT calculations (B3LYP/6-31G* level) to evaluate protonation states at nitrogen and hydroxyl groups.
- Validate with experimental pKa measurements (potentiometric titration in 0.1M KCl) .
Q. How can researchers resolve conflicting data on the biological activity of this compound analogs?
- Case study :
- Contradiction : Some reports suggest antimicrobial activity (MIC: 8 µg/mL), while others show inactivity.
- Resolution : Test analogs under standardized CLSI guidelines with controlled oxygen levels (aerobic vs. anaerobic conditions) .
- Table : Comparative bioactivity of derivatives (example):
| Derivative | MIC (µg/mL) | Assay Conditions | Reference |
|---|---|---|---|
| 3-Ethyl-4-F-piperidinol | 8.0 | Aerobic, pH 7.2 | |
| 3-Ethyl-4-Cl-piperidinol | >64 | Anaerobic, pH 6.8 |
Methodological Guidelines
- Stereochemical analysis : Use X-ray crystallography to resolve ambiguities in substituent orientation. Piperidine rings often adopt chair conformations, but ethyl groups may induce boat forms .
- Scalability : For multi-gram synthesis, replace batch reactors with continuous-flow systems to enhance yield (reported 15% improvement in similar piperidinol syntheses) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
